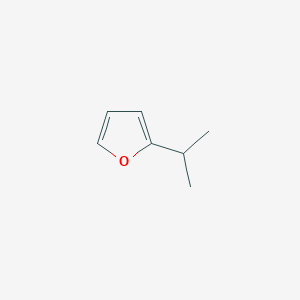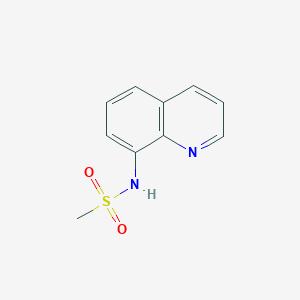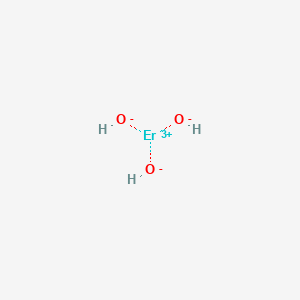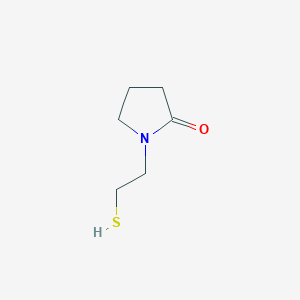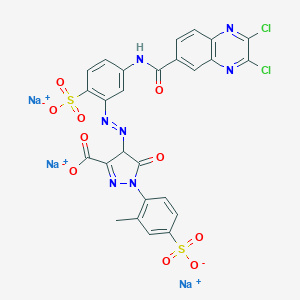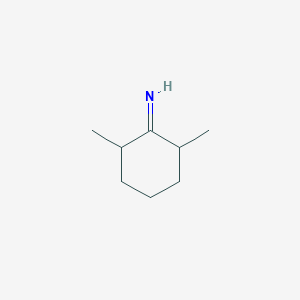
Cyclohexanimine, 2,6-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanimine, 2,6-dimethyl- is a chemical compound that has been widely used in scientific research due to its unique properties. It is a cyclic amine with the molecular formula C8H15N and a molecular weight of 125.21 g/mol. This compound is also known as 2,6-Dimethylcyclohexylamine or DMCHA.
Wirkmechanismus
The mechanism of action of Cyclohexanimine, 2,6-dimethyl- is not well understood. However, it is believed to act as a chelating agent, forming coordination complexes with metal ions. These complexes can then participate in various catalytic reactions.
Biochemische Und Physiologische Effekte
Cyclohexanimine, 2,6-dimethyl- has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not expected to cause any significant adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using Cyclohexanimine, 2,6-dimethyl- in lab experiments is its high selectivity and yield during synthesis. It is also relatively inexpensive and readily available. However, one of the limitations of this compound is its limited solubility in polar solvents, which can hinder its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of Cyclohexanimine, 2,6-dimethyl-. One potential avenue is the investigation of its potential applications in organic synthesis. It may also be studied for its potential use as a ligand in the synthesis of other metal complexes. Further research may also be conducted to understand its mechanism of action and potential biochemical and physiological effects.
In conclusion, Cyclohexanimine, 2,6-dimethyl- is a unique chemical compound that has been widely used in scientific research. Its high selectivity and yield during synthesis make it a valuable compound for various applications. While its mechanism of action and potential biochemical and physiological effects are not well understood, further research may shed light on its potential applications in various fields.
Synthesemethoden
The synthesis of Cyclohexanimine, 2,6-dimethyl- can be achieved through several methods. One of the most commonly used methods is the reductive amination of cyclohexanone with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction yields the desired product with high selectivity and yield.
Wissenschaftliche Forschungsanwendungen
Cyclohexanimine, 2,6-dimethyl- has been extensively studied for its potential applications in various scientific fields. One of the significant applications of this compound is its use as a ligand in the synthesis of metal complexes. It has been used in the preparation of ruthenium complexes, which have shown promising results in catalytic reactions.
Eigenschaften
CAS-Nummer |
13652-33-0 |
|---|---|
Produktname |
Cyclohexanimine, 2,6-dimethyl- |
Molekularformel |
C8H15N |
Molekulargewicht |
125.21 g/mol |
IUPAC-Name |
2,6-dimethylcyclohexan-1-imine |
InChI |
InChI=1S/C8H15N/c1-6-4-3-5-7(2)8(6)9/h6-7,9H,3-5H2,1-2H3 |
InChI-Schlüssel |
DQTFHATYWYGPQG-UHFFFAOYSA-N |
SMILES |
CC1CCCC(C1=N)C |
Kanonische SMILES |
CC1CCCC(C1=N)C |
Andere CAS-Nummern |
13652-33-0 |
Synonyme |
2,6-Dimethylcyclohexanimine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



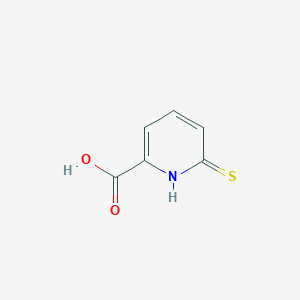
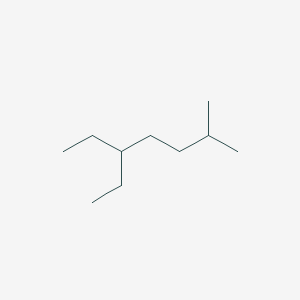
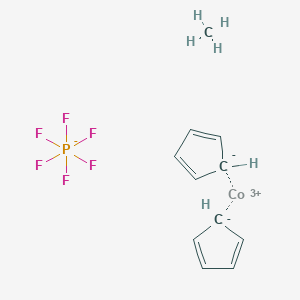
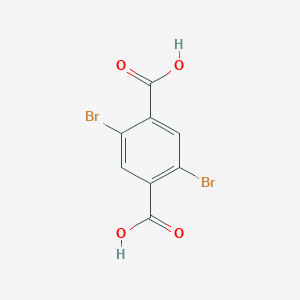
![Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]-](/img/structure/B76189.png)
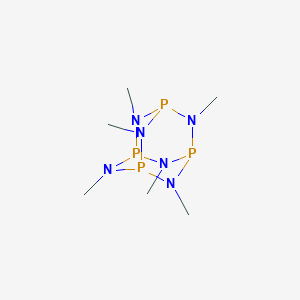
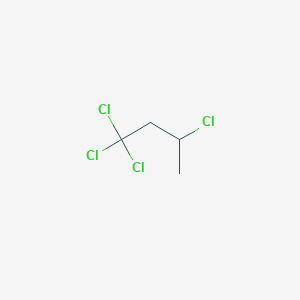
![1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol](/img/structure/B76192.png)
